![molecular formula C15H13NO3 B240815 Isophthalamidoxime CAS No. 15325-51-6](/img/structure/B240815.png)
Isophthalamidoxime
Overview
Description
Isophthalamidoxime is a chemical compound used primarily in laboratory settings . Its CAS number is 15325-51-6 .
Synthesis Analysis
The synthesis of Isophthalamidoxime involves the addition of hydroxylamine hydrochloride to isophthalaldehyde . A four nuclear palladacycle complex was prepared and fully characterized using elemental analysis, FT-IR, and NMR spectroscopy . Another method involves the reaction with hydroxylamine hydrochloride and sodium carbonate in ethanol and water at 20 degrees Celsius for 14 hours .Scientific Research Applications
Phthalates and Obesity : A study by Lind et al. (2012) explored the relationship between serum concentrations of phthalate metabolites and abdominal fat distribution in elderly women. This research provides insight into the biological effects of phthalates, which may be relevant to understanding the biological interactions of similar compounds.
Phthalides and Diabetic Nephropathy : Zhang et al. (2021) investigated chemical constituents from Ligusticum chuanxiong Hort., including phthalides, for their potential therapeutic effects against diabetic nephropathy, focusing on Nrf2 inducing activity (Zhang et al., 2021). This study might provide context for the medicinal applications of related chemical structures.
Ring-Substituted Naphthalene Derivatives : A study by Kos et al. (2013) on ring-substituted 3-hydroxy-N-phenylnaphthalene-2-carboxanilides, which shares structural similarities with Isophthalamidoxime, investigated their antibacterial and herbicidal activities (Kos et al., 2013).
Isophthalamide-based Amino Acid Derivatives : Research by Kassem et al. (2019) explored the anticancer potential of isophthalamide-based derivatives, highlighting their cytotoxic effects on various tumor cell lines (Kassem et al., 2019). This could offer insights into the therapeutic applications of structurally related compounds.
Isophthalaldoxime Palladacycle Complex : Karami et al. (2020) synthesized a novel oxime ligand named isophthalaldoxime and explored its use in creating nanoparticles for controlled drug release, particularly for cancer therapy (Karami et al., 2020).
Safety and Hazards
properties
IUPAC Name |
1-N',3-N'-dihydroxybenzene-1,3-dicarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c9-7(11-13)5-2-1-3-6(4-5)8(10)12-14/h1-4,13-14H,(H2,9,11)(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXOIYJLJWAUQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=NO)N)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)/C(=N/O)/N)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60934711 | |
Record name | N~1~,N~3~-Dihydroxybenzene-1,3-dicarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60934711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isophthalamidoxime | |
CAS RN |
15325-51-6 | |
Record name | Isophthalamidoxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114711 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N~1~,N~3~-Dihydroxybenzene-1,3-dicarboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60934711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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